molecular formula C23H24N4 B2845002 N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-41-4

N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2845002
CAS RN: 477228-41-4
M. Wt: 356.473
InChI Key: XTPGGAYSQSYXRK-UHFFFAOYSA-N
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Description

“N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .


Synthesis Analysis

A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were obtained through structure-based drug design and synthetic chemistry . New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Chemical Reactions Analysis

The underlying pathological mechanism involved attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages after the treatment of 12f .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

A pivotal area of research involves the development of efficient synthetic routes for compounds structurally related to N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The synthesis of complex molecules like premafloxacin, which shares a similar pyrrolo[2,3-d]pyrimidine core, highlights the importance of such compounds as intermediates in the production of pharmaceuticals targeting veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003). These methodologies often focus on achieving high stereoselectivity and yield, which are crucial for the practical application of these compounds in drug synthesis.

Radiolabeling and Pharmacokinetic Studies

Another significant application is in the radiolabeling of compounds for pharmacokinetic studies. The synthesis of doubly carbon-13 labeled isotopomers of structures related to N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates the utility of these compounds in understanding drug behavior in biological systems (Greiner et al., 2002). These studies are vital for the development of new drugs, providing insights into absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Covalent Binding Mechanisms

Research has also been conducted on the covalent binding mechanisms of pyrrolo[2,3-d]pyrimidin derivatives, exploring how these compounds interact with biological molecules. For instance, studies on the neurotoxic effects of certain industrial solvents demonstrate the formation of substituted pyrrole adducts via covalent binding, a process potentially relevant to the toxicity and therapeutic mechanisms of pyrrolo[2,3-d]pyrimidin derivatives (DeCaprio, Olajos, & Weber, 1982).

Antimicrobial and Insecticidal Potential

The antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics, which share structural features with N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been evaluated. These compounds have been found effective against certain bacterial strains and Pseudococcidae insects, indicating their potential in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N-butyl-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-3-4-13-24-22-21-20(18-10-6-5-7-11-18)15-27(23(21)26-16-25-22)19-12-8-9-17(2)14-19/h5-12,14-16H,3-4,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPGGAYSQSYXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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